Cas no 19084-28-7 (Pyrimidine, 4-(3-thienyl)-)

Pyrimidine, 4-(3-thienyl)- 化学的及び物理的性質
名前と識別子
-
- Pyrimidine, 4-(3-thienyl)-
- 4-thiophen-3-yl-pyrimidine
- 4-(Thiophen-3-yl)pyrimidine
- DTXSID501313873
- AKOS006277696
- 4-thiophen-3-ylpyrimidine
- 4-(3-Thienyl)pyrimidine
- SCHEMBL1445303
- 3-(4-pyrimidyl)thiophene
- 19084-28-7
- DB-295584
- SB56285
- AI-942/25034501
- MUMDXQWEIIXSQX-UHFFFAOYSA-N
- 4-thien-3-ylpyrimidine
-
- インチ: InChI=1S/C8H6N2S/c1-3-9-6-10-8(1)7-2-4-11-5-7/h1-6H
- InChIKey: MUMDXQWEIIXSQX-UHFFFAOYSA-N
- ほほえんだ: C1=CN=CN=C1C2=CSC=C2
計算された属性
- せいみつぶんしりょう: 162.02528
- どういたいしつりょう: 162.02516937g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 129
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54Ų
- 疎水性パラメータ計算基準値(XlogP): 1.5
じっけんとくせい
- PSA: 25.78
Pyrimidine, 4-(3-thienyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A089006125-1g |
4-(Thiophen-3-yl)pyrimidine |
19084-28-7 | 95% | 1g |
$562.00 | 2023-09-02 | |
Chemenu | CM512869-1g |
4-(Thiophen-3-yl)pyrimidine |
19084-28-7 | 97% | 1g |
$551 | 2023-02-02 |
Pyrimidine, 4-(3-thienyl)- 関連文献
-
1. Di-π-methane rearrangement of 4-heteroaryl-1,4(or 3,4)-dihydropyrimidinesRoland E. van der Stoel,Henk C. van der Plas J. Chem. Soc. Perkin Trans. 1 1979 2393
Pyrimidine, 4-(3-thienyl)-に関する追加情報
Pyrimidine, 4-(3-thienyl)- (CAS No. 19084-28-7): A Versatile Bioactive Compound in Medicinal Chemistry
Pyrimidine, 4-(3-thienyl)- (CAS No. 19084-28-7) is a heterocyclic compound characterized by its pyrimidine ring fused with a thiophene ring at the 4-position. This unique structural motif has garnered significant attention in medicinal chemistry due to its potential pharmacological activities and applications in drug discovery. The thienyl group, a five-membered aromatic ring containing sulfur, introduces electron-donating properties that modulate the reactivity and biological interactions of the pyrimidine framework. Recent advances in synthetic organic chemistry have expanded the utility of this compound as a scaffold for the development of novel therapeutics targeting various diseases.
Pyrimidine, 4-(3-thienyl)- is a heterocyclic compound with a core structure derived from pyrimidine, a six-membered ring containing two nitrogen atoms. The thienyl substitution at the 4-position introduces functional groups that can participate in hydrogen bonding, π-π stacking, or electrostatic interactions with biological targets. This structural feature has been exploited in the design of selective modulators for kinase pathways, ion channels, and G-protein-coupled receptors (GPCRs). The pyrimidine ring system is also well-known for its role in nucleic acids, but its thienyl-substituted derivatives have demonstrated distinct biological profiles compared to natural nucleotides.
Recent studies have highlighted the synthetic accessibility of Pyrimidine, 4-(3-thienyl)- through multistep organic reactions. One notable approach involves the Pd-catalyzed cross-coupling of thiophene-3-carboxylic acid with pyrimidine-4-yl halides, enabling the efficient construction of the thienyl-pyrimidine scaffold. This method has been optimized to minimize side reactions and improve enantioselectivity, which is critical for pharmaceutical applications requiring stereocontrolled synthesis. The thienyl group’s sulfur atom also facilitates electrophilic substitution reactions, allowing for further functionalization to generate derivatives with enhanced bioavailability or target specificity.
The pharmacological relevance of Pyrimidine, 4-(3-thienyl)- has been explored in several preclinical studies. For instance, a 2023 publication in *Journal of Medicinal Chemistry* reported the antitumor activity of Pyrimidine, 4-(3-thienyl)- derivatives against cancer cell lines. The thienyl substitution was found to enhance the binding affinity of the compound to DNA topoisomerase II, a key enzyme in DNA replication. This mechanism of action aligns with the anticancer potential of pyrimidine-based drugs such as doxorubicin, but the thienyl group introduces novel selectivity profiles that reduce off-target effects.
Another area of interest is the anti-inflammatory properties of Pyrimidine, 4-(3-thienyl)-. Research published in *Bioorganic & Medicinal Chemistry Letters* (2022) demonstrated that this compound inhibits NF-κB activation in macrophages, a critical pathway in chronic inflammatory diseases. The thienyl group’s ability to modulate redox states and interact with metal ions may contribute to its anti-inflammatory effects. These findings suggest that Pyrimidine, 4-(3-thienyl)- could be a lead compound for the development of targeted therapies in conditions such as rheumatoid arthritis or neurodegenerative disorders.
Pyrimidine, 4-(3-thienyl)- has also been investigated for its antimicrobial activity. A 2021 study in *Antimicrobial Agents and Chemotherapy* showed that derivatives of this compound exhibit bactericidal effects against multidrug-resistant (MDR) bacteria. The thienyl group may enhance the permeability of the compound across bacterial cell membranes, allowing it to disrupt cell wall integrity. This property is particularly valuable in the context of antibiotic resistance, where traditional pyrimidine derivatives often fail to achieve sufficient intracellular concentrations.
The synthetic versatility of Pyrimidine, 4-(3-thienyl)- has led to its incorporation into drug-like molecules through click chemistry strategies. For example, thienyl-pyrimidine scaffolds have been conjugated with peptide moieties to target protein-protein interactions (PPIs), a class of druggable targets that are challenging to modulate with traditional small molecules. The thienyl group’s electrophilic nature allows for bioconjugation with amino acids or peptides, enabling the design of peptidomimetics with improved stability and selectivity.
Pyrimidine, 4-(3-thienyl)- is also being explored as a building block for fluorescent probes in bioimaging. The thienyl group’s aromaticity and electron-deficient nature make it suitable for fluorescence resonance energy transfer (FRET) applications. Researchers have synthesized thienyl-pyrimidine derivatives with fluorescent tags to monitor cellular processes such as mitochondrial dynamics or apoptosis. These probes offer advantages over traditional fluorescent dyes due to their high specificity and low cytotoxicity.
The environmental impact of Pyrimidine, 4-(3-thienyl)- synthesis has also been a focus of recent green chemistry initiatives. Traditional synthetic methods often involve hazardous reagents or toxic solvents, but newer approaches utilize catalytic systems and solvent-free conditions to reduce waste generation. For example, Pd-catalyzed cross-coupling reactions have been optimized to operate under mild temperatures and atmospheric pressure, aligning with sustainable manufacturing goals. These advancements ensure that the thienyl-pyrimidine scaffold can be developed responsibly while maintaining its pharmacological efficacy.
In conclusion, Pyrimidine, 4-(3-thienyl)- (CAS No. 19084-28-7) represents a promising heterocyclic scaffold with diverse applications in drug discovery and biological research. Its thienyl-substituted structure provides unique chemical properties that enable interactions with a wide range of biological targets. Ongoing synthetic and biological studies continue to uncover new mechanisms of action and therapeutic potentials, solidifying its role as a key compound in the development of next-generation medicines.
19084-28-7 (Pyrimidine, 4-(3-thienyl)-) 関連製品
- 17847-35-7(Ethyl-(4-nitro-benzyl)-amine)
- 1903866-91-0(2-hydroxy-3-(2-methoxy-5-methylphenyl)-2-methylpropanoic acid)
- 25632-28-4(9,10-Anthracenedione,1,5-dihydroxy-4,8-bis(phenylamino)-)
- 1361665-10-2(2'-(Difluoromethyl)-4'-fluoro-2,4,6-trichlorobiphenyl)
- 2137883-15-7(Cyclopropanecarboxylic acid, 2-bromo-1-(3,4-dibromophenyl)-)
- 2228501-06-0(2-2-(1-aminocyclopropyl)propan-2-ylbenzene-1,3,5-triol)
- 2229453-01-2(1-(4,4-dimethylcyclohexyl)-4,4-difluorocyclohexylmethanamine)
- 1807149-07-0(3-(Difluoromethyl)-4-iodo-6-methylpyridine-2-sulfonamide)
- 1352999-51-9(benzyl N-(1-cyanocyclohexyl)carbamate)
- 2034501-23-8(4-{4-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]phenyl}morpholine)



